4-phenoxybutanenitrile
CAS No.: 2243-43-8
Cat. No.: VC3876711
Molecular Formula: C10H11NO
Molecular Weight: 161.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2243-43-8 |
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Molecular Formula | C10H11NO |
Molecular Weight | 161.2 g/mol |
IUPAC Name | 4-phenoxybutanenitrile |
Standard InChI | InChI=1S/C10H11NO/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7H,4-5,9H2 |
Standard InChI Key | ZOLWCAUQCGRDGA-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)OCCCC#N |
Canonical SMILES | C1=CC=C(C=C1)OCCCC#N |
Boiling Point | 288.0 °C |
Melting Point | 45.5 °C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
4-Phenoxybutanenitrile consists of a phenyl group linked via an ether oxygen to a four-carbon aliphatic chain terminating in a nitrile moiety. The IUPAC name, 4-phenoxybutanenitrile, reflects this arrangement, while its SMILES notation (C1=CC=C(C=C1)OCCCC#N) confirms the connectivity . The presence of both aromatic (phenoxy) and polar (nitrile) groups imparts dual reactivity, enabling participation in nucleophilic substitutions and cycloadditions .
Spectroscopic and Computational Data
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NMR: Proton NMR spectra reveal distinct signals for the phenyl ring (δ 6.8–7.5 ppm), methylene groups adjacent to the ether (δ 3.5–4.0 ppm), and nitrile-bearing carbon .
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IR: Strong absorption at ~2250 cm⁻¹ corresponds to the C≡N stretch, while ether C-O-C vibrations appear near 1250 cm⁻¹ .
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Mass Spectrometry: The molecular ion peak at m/z 177.20 aligns with the molecular weight, with fragmentation patterns indicating cleavage at the ether and nitrile groups .
Synthesis Methodologies
Catalytic Cyanation
Alternative routes employ ruthenium catalysts to couple phenol with butyric acid and sodium cyanide, though yields are lower (50–60%) . This method is less favored due to handling challenges with cyanide reagents.
Table 1: Synthesis Routes for 4-Phenoxybutanenitrile
Method | Reagents | Conditions | Yield (%) | Reference |
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Nucleophilic Substitution | Phenol, 4-Bromobutyronitrile, K₂CO₃ | DMF, 120°C, 12 h | 70–85 | |
Catalytic Cyanation | Phenol, NaCN, Ru Catalyst | Aqueous, 80°C | 50–60 |
Physicochemical Properties
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Solubility: Slightly soluble in water (0.1 g/L at 25°C), miscible with ethanol, ethyl acetate, and dichloromethane .
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Stability: Stable under inert atmospheres but prone to hydrolysis in acidic or basic conditions, yielding 4-phenoxybutanoic acid .
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Hazard Profile: Classified as a skin and eye irritant (GHS Category 2/2A); requires PPE (gloves, goggles) and ventilation during handling .
Applications in Organic Synthesis
Intermediate for Heterocycles
4-Phenoxybutanenitrile undergoes cyclization to form indole and quinoline derivatives. For example, treatment with KOH in DMSO generates 2-(3-oxoindolin-2-ylidene)acetonitriles, valuable in antimycobacterial drug development .
Cross-Coupling Reactions
The nitrile group participates in palladium-catalyzed couplings, enabling access to biaryl structures. In one study, Suzuki-Miyaura reactions with arylboronic acids yielded 4-phenoxybenzamide derivatives (85–90% yield) .
Catalytic Hydration and Deuteration
Manganese pincer complexes catalyze the hydration of 4-phenoxybutanenitrile to 4-phenoxybutanamide, while deuteration with D₂O introduces deuterium at the α-position (89–98% deuteration) . This is critical for isotopic labeling in pharmacokinetic studies.
Recent Advances and Comparative Analysis
Mechanistic Insights
UV-vis studies reveal that copper initiates radical pathways in 4-phenoxybutanenitrile transformations, enabling C-H functionalization under mild conditions .
Table 2: Functional Analogues of 4-Phenoxybutanenitrile
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